![molecular formula C13H13NO2 B6414360 2-(3-Ethoxyphenyl)-4-hydroxypyridine, 95% CAS No. 1261958-50-2](/img/structure/B6414360.png)
2-(3-Ethoxyphenyl)-4-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) is a chemical compound used in scientific research and laboratory experiments. It is a derivative of pyridine, an organic compound that is structurally related to benzene. This compound is widely studied due to its interesting properties and versatile applications. In
Scientific Research Applications
2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as the anticonvulsant drug lamotrigine. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound has been used in studies of the structure and function of enzymes, as well as in the study of the pharmacology of drugs.
Mechanism of Action
2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) is believed to act as an inhibitor of certain enzymes. It is thought to interact with the active site of enzymes, preventing them from performing their normal function. This inhibition is believed to be reversible and can be reversed by the addition of a specific substrate.
Biochemical and Physiological Effects
2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) has been studied for its effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the activity of certain enzymes, including cytochrome P450, which is responsible for metabolizing drugs. Additionally, it has been shown to inhibit the activity of other enzymes involved in metabolism and signal transduction.
Advantages and Limitations for Lab Experiments
The use of 2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, making it an ideal starting material for synthesis reactions. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to its use, such as its relatively low solubility in water and its relatively low stability in the presence of light and air.
Future Directions
The use of 2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) in scientific research and laboratory experiments has many potential future directions. It could be used in the development of new pharmaceuticals and agrochemicals. Additionally, it could be used in the study of enzyme structure and function, as well as in the study of signal transduction pathways. Furthermore, it could be used to study the pharmacology of drugs and to develop new inhibitors of enzymes. Finally, it could be used in the development of new synthetic methods and techniques.
Synthesis Methods
2-(3-Ethoxyphenyl)-4-hydroxypyridine (95%) is synthesized through a multi-step process. The first step involves the reaction of ethylbenzene with sulfuric acid and hydrogen peroxide to form ethoxyphenol. This compound is then reacted with pyridine to form 2-(3-ethoxyphenyl)-4-hydroxypyridine. This compound can be further purified by recrystallization to obtain a 95% pure product.
properties
IUPAC Name |
2-(3-ethoxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)13-9-11(15)6-7-14-13/h3-9H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLWMIRQCLYRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692556 |
Source
|
Record name | 2-(3-Ethoxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxyphenyl)pyridin-4(1H)-one | |
CAS RN |
1261958-50-2 |
Source
|
Record name | 2-(3-Ethoxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.